
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of bromine, chlorine, and trimethylsilyl groups attached to the phenyl and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenyl azide and trimethylsilylacetylene.
Cycloaddition Reaction:
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
化学反応の分析
Types of Reactions
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
Hydrolysis Products: Hydrolysis of the trimethylsilyl group results in the formation of the corresponding hydroxyl derivative.
科学的研究の応用
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules and probes.
Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Chemical Reactivity: Its chemical reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of bioactive metabolites.
類似化合物との比較
1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole: Lacks the trimethylsilyl group, which may affect its chemical reactivity and applications.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-1,2,3-triazole:
1-(2-Bromo-4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group can significantly alter its chemical behavior and interactions.
特性
分子式 |
C11H13BrClN3Si |
|---|---|
分子量 |
330.68 g/mol |
IUPAC名 |
[1-(2-bromo-4-chlorophenyl)triazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C11H13BrClN3Si/c1-17(2,3)11-7-16(15-14-11)10-5-4-8(13)6-9(10)12/h4-7H,1-3H3 |
InChIキー |
FHDAQDFYADZRSS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CN(N=N1)C2=C(C=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


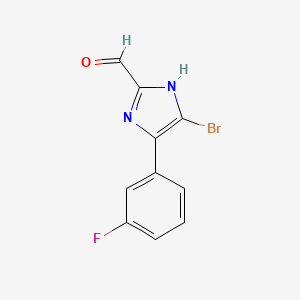
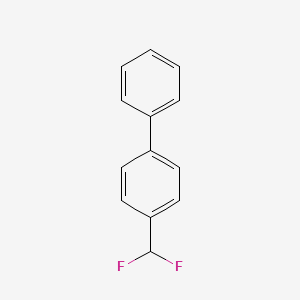
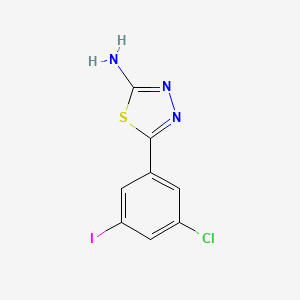

![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
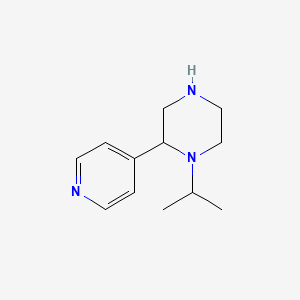

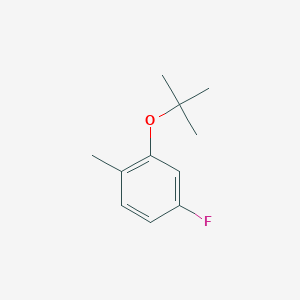
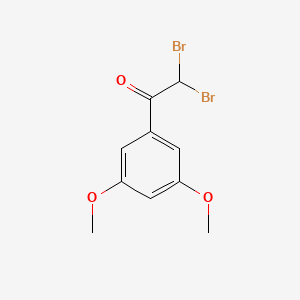

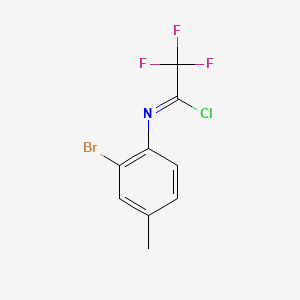
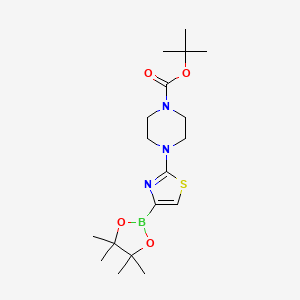
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
